2-Morpholino-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-N-(naphthalen-1-yl)acetamide is an organic compound with the molecular formula C16H18N2O2. It is characterized by the presence of a morpholine ring and a naphthalene moiety connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalene-1-ylamine with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- The reaction mixture is stirred for several hours until the completion of the reaction.
- The product is isolated by filtration and purified by recrystallization from ethanol .
Naphthalene-1-ylamine: is dissolved in ethanol.
Morpholine: is added to the solution.
Acetic anhydride: is then added dropwise while maintaining the reaction mixture under reflux.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as column chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Morpholino-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Morpholino-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide: Similar structure but with an aminoethyl group instead of a morpholine ring.
2-(1-Naphthyl)acetamide: Lacks the morpholine ring, making it less versatile in certain applications.
Uniqueness
2-Morpholino-N-(naphthalen-1-yl)acetamide is unique due to the presence of both the morpholine ring and the naphthalene moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the morpholine ring enhances the compound’s solubility and reactivity, while the naphthalene moiety contributes to its aromatic character and potential bioactivity .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-18-8-10-20-11-9-18)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2,(H,17,19) |
InChI Key |
ZFOZTHHHZYWFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.